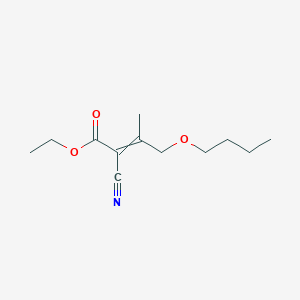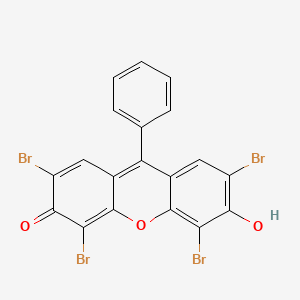![molecular formula C32H39P B14367146 Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- CAS No. 91425-16-0](/img/structure/B14367146.png)
Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- is a complex organophosphorus compound It is characterized by the presence of a phosphine group attached to a diphenylethenylidene moiety and a 2,4,6-tris(1,1-dimethylethyl)phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- typically involves the reaction of a phosphine precursor with a diphenylethenylidene derivative under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Coordination: It can form coordination complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products have significant applications in catalysis and material science.
Applications De Recherche Scientifique
Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, enhancing the efficiency and selectivity of various catalytic processes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism by which Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- exerts its effects involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal center.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphorin, 2,4,6-tris(1,1-dimethylethyl)-: Similar in structure but differs in the substituents on the phosphine group.
Pyridine, 2,4,6-tris(1,1-dimethylethyl)-: Contains a pyridine ring instead of a diphenylethenylidene moiety.
Benzenamine, 2,4,6-tris(1,1-dimethylethyl)-: Features an amine group instead of a phosphine group.
Uniqueness
Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- is unique due to its specific combination of functional groups, which imparts distinct reactivity and coordination properties. This makes it particularly valuable in catalysis and material science applications.
Propriétés
Numéro CAS |
91425-16-0 |
|---|---|
Formule moléculaire |
C32H39P |
Poids moléculaire |
454.6 g/mol |
InChI |
InChI=1S/C32H39P/c1-30(2,3)25-20-27(31(4,5)6)29(28(21-25)32(7,8)9)33-22-26(23-16-12-10-13-17-23)24-18-14-11-15-19-24/h10-21H,1-9H3 |
Clé InChI |
SLIBMNOHYCVBSC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P=C=C(C2=CC=CC=C2)C3=CC=CC=C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


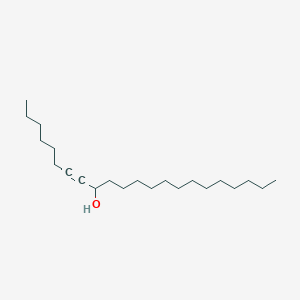

![4-[(Hydroxyimino)acetyl]-N,N,N-trimethylanilinium](/img/structure/B14367079.png)
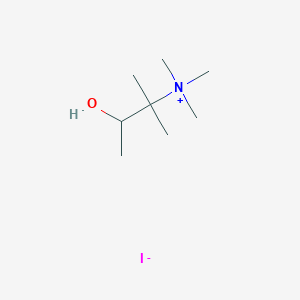

![[2-Chloro-4-(piperidine-1-sulfonyl)phenoxy]acetyl chloride](/img/structure/B14367090.png)
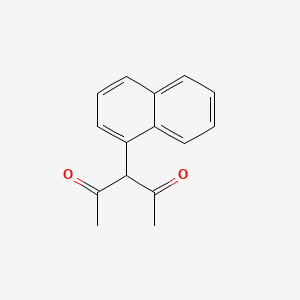
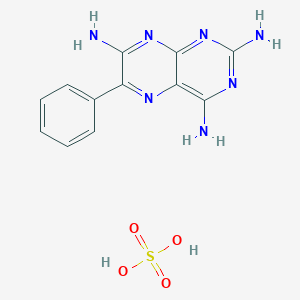
![[(Z)-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalen-1-ylideneamino]urea](/img/structure/B14367106.png)
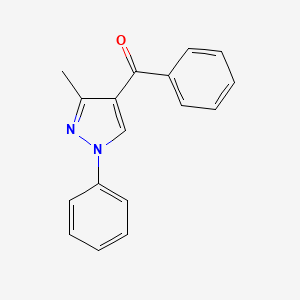
![9,9'-Ethane-1,2-diylbis[6-(methylsulfanyl)-9h-purine]](/img/structure/B14367137.png)

